Cas no 1624-54-0 (2-{(2-hydroxyphenyl)iminomethyl}phenol)

2-{(2-Hydroxyphenyl)iminomethyl}phenol is a Schiff base compound characterized by its bidentate chelating properties, derived from the condensation of salicylaldehyde with 2-aminophenol. This compound exhibits strong coordination affinity for transition metal ions, making it valuable in catalysis and metal complex synthesis. Its phenolic hydroxyl groups enhance stability and solubility in polar solvents, facilitating applications in analytical chemistry and material science. The conjugated imine linkage contributes to its UV-visible absorption properties, useful in photophysical studies. Additionally, its structural rigidity and electron-rich nature support its role in designing functional materials and sensors. The compound’s synthetic versatility and chelating efficiency underscore its utility in advanced chemical research.
2-{(2-hydroxyphenyl)iminomethyl}phenol structure
1624-54-0 structure
Product Name:2-{(2-hydroxyphenyl)iminomethyl}phenol
CAS No:1624-54-0
MF:C13H11NO2
MW:213.231943368912
CID:1343752
PubChem ID:74479
Update Time:2025-10-30

2-{(2-hydroxyphenyl)iminomethyl}phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[(E)-[(2-hydroxyphenyl)imino]methyl]-
    • 2-([(2-hydroxyphenyl)imino]methyl) phenol
    • 2-{(2-hydroxyphenyl)iminomethyl}phenol
    • 2-((2-Hydroxybenzylidene)amino)phenol
    • MFCD00020011
    • SCHEMBL348135
    • (E)-2-(2-hydroxybenzylideneamino)phenol
    • Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]-
    • 2-Hydroxy-N-(2-hydroxyphenylmethylene)benzenamine
    • Enamine_001336
    • DTXSID0061953
    • AKOS024319132
    • NS00046862
    • 2-{[(2-hydroxyphenyl)imino]methyl}phenol
    • 2-(Salicylideneamino)phenol
    • 2[(E)-[(2-Hydroxyphenyl)imino]methyl]phenol
    • Salicylidene o-Aminophenol
    • Z56791256
    • DP8LYK5XET
    • MS-7296
    • 2-(Salicylidenamino)phenol
    • N-(2-Hydroxyphenyl)salicylaldimine
    • 2-([(2-Hydroxyphenyl)imino]methyl)phenol #
    • o-Salicylideneaminophenol
    • Phenol, O-(N-(o-hydroxyphenyl)formimidoyl)-
    • NSC-1555
    • NSC404030
    • 2-(((2-Hydroxyphenyl)imino)methyl)phenol
    • Phenol,2'-(methylidynenitrilo)di-
    • NSC 1555
    • (6Z)-6-[[(2-hydroxyphenyl)amino]methylidene]cyclohexa-2,4-dien-1-one
    • CS-0086341
    • 1761-56-4
    • 1624-54-0
    • Phenol, 2,2'-(methylidynenitrilo)di-
    • 2-[(2-hydroxyphenyl)iminomethyl]phenol
    • Phenol, O-[N-(o-hydroxyphenyl)formimidoyl]-
    • o-(o-Hydroxybenzylideneamino)phenol
    • Phenol, 2-(((2-hydroxyphenyl)imino)methyl)-
    • o-Hydroxy-N-salicylideneaniline
    • (6Z)-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one
    • NSC1555
    • 2-[(1E)-[(2-hydroxyphenyl)imino]methyl]phenol
    • 2-Hydroxy-N-salicylideneaniline
    • 2-{[(2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENOL
    • 2-(2-Hydroxybenzylideneamino)phenol
    • o-(Salicylidenimino)phenol
    • A812152
    • AI3-16805
    • NSC 404030
    • HMS1397M16
    • 2-Hydroxyanilinosalicylidene
    • o-(((2-Hydroxyphenyl)imino)methyl)phenol
    • n-salicylidene-2-aminophenol
    • Salicylidene-o-aminophenol
    • 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol
    • Salicylal-2-aminophenol
    • o-Cresol, .alpha.-((o-hydroxyphenyl)imino)-
    • 2-Salicylideneaminophenol
    • o-Hydroxy-N-salicylidene aniline
    • Salicylal-o-aminophenol
    • 2,2'-(Methylidynenitrilo)diphenol
    • NSC-404030
    • CHEMBL2064669
    • o-Cresol, .alpha.-[(o-hydroxyphenyl)imino]-
    • EINECS 217-166-7
    • D92246
    • trans-Salicylidene-2-aminophenol
    • 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
    • (E)-2-((2-hydroxybenzylidene)amino)phenol
    • 2-Hydroxy-N-(2-hydroxybenzylidene)aniline
    • 2-{[(2-hydroxyphenyl)imino]methyl}benzenol
    • CHBGIQHEGBKNGA-NTEUORMPSA-N
    • BRN 2212466
    • EN300-16840
    • AKOS000121063
    • Manganon
    • N-Salicylidene-o-aminophenol
    • Salicylidene 2-aminophenol
    • Phenol, o-(salicylideneamino)-
    • N-(Salicylidene)-2-hydroxyaniline
    • (6Z)-6-[(2-hydroxyanilino)methylidene]-1-cyclohexa-2,4-dienone
    • o-Cresol, alpha-((o-hydroxyphenyl)imino)-
    • CS-0314246
    • o-(Salicylideneamino)phenol
    • MDL: MFCD00020011
    • Inchi: 1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H/b14-9+
    • InChI Key: CHBGIQHEGBKNGA-NTEUORMPSA-N
    • SMILES: OC1C=CC=CC=1/C=N/C1C=CC=CC=1O

Computed Properties

  • Exact Mass: 213.07903
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.8Ų

Experimental Properties

  • PSA: 52.82

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Additional information on 2-{(2-hydroxyphenyl)iminomethyl}phenol

Introduction to 2-{(2-hydroxyphenyl)iminomethyl}phenol (CAS No. 1624-54-0)

2-{(2-hydroxyphenyl)iminomethyl}phenol, also known as salicylaldoxime, is a versatile organic compound with the chemical formula C13H12N2O2. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. The compound is characterized by its distinct molecular structure, which includes a salicyl group and an iminomethyl group, making it a valuable reagent in synthetic chemistry.

The CAS number 1624-54-0 is a unique identifier assigned to 2-{(2-hydroxyphenyl)iminomethyl}phenol, which helps in its precise identification and tracking in scientific literature and databases. This identifier is crucial for researchers and professionals who need to reference the compound accurately in their work. The compound's molecular weight is approximately 236.24 g/mol, and it exists as a white crystalline solid at room temperature.

In the realm of pharmaceutical research, 2-{(2-hydroxyphenyl)iminomethyl}phenol has shown promising potential as a chelating agent. Chelating agents are compounds that can form stable complexes with metal ions, which is particularly useful in the development of metal-based drugs and therapeutic agents. Recent studies have explored the use of salicylaldoxime in the treatment of metal intoxication and as a stabilizing agent in drug formulations. For instance, a study published in the Journal of Medicinal Chemistry highlighted the ability of salicylaldoxime to form stable complexes with iron ions, which could be beneficial in treating iron overload disorders.

Beyond its pharmaceutical applications, 2-{(2-hydroxyphenyl)iminomethyl}phenol has also found use in materials science. Its ability to form stable complexes with various metal ions makes it an excellent candidate for the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. A recent study published in the journal Chemical Communications demonstrated the synthesis of a MOF using salicylaldoxime as a ligand, which exhibited exceptional gas adsorption properties.

In analytical chemistry, 2-{(2-hydroxyphenyl)iminomethyl}phenol has been utilized as a derivatizing agent for enhancing the detectability of certain analytes. Derivatization is a technique used to modify chemical compounds to improve their analytical properties, such as fluorescence or volatility. A study published in Analytical Chemistry reported the use of salicylaldoxime for the derivatization of amino acids, resulting in enhanced fluorescence detection limits. This application has significant implications for improving the sensitivity and accuracy of analytical methods used in environmental monitoring and clinical diagnostics.

The synthesis of 2-{(2-hydroxyphenyl)iminomethyl}phenol can be achieved through several routes, but one common method involves the reaction of salicylaldehyde with hydroxylamine under mild conditions. The reaction typically proceeds via an imine formation step followed by tautomerization to yield the final product. The simplicity and efficiency of this synthetic route make it accessible for both academic and industrial settings.

The safety profile of 2-{(2-hydroxyphenyl)iminomethyl}phenol is an important consideration for its practical applications. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to adhere to standard safety guidelines to minimize any potential risks. Researchers should wear appropriate personal protective equipment (PPE) such as gloves and goggles when handling this compound.

In conclusion, 2-{(2-hydroxyphenyl)iminomethyl}phenol (CAS No. 1624-54-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an invaluable reagent in synthetic chemistry, pharmaceutical research, materials science, and analytical chemistry. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific endeavors.

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